Lesogaberan
CAS No.: 344413-67-8
Cat. No.: VC0532812
Molecular Formula: C3H8FNO2P+
Molecular Weight: 140.07 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 344413-67-8 |
|---|---|
| Molecular Formula | C3H8FNO2P+ |
| Molecular Weight | 140.07 g/mol |
| IUPAC Name | [(2R)-3-amino-2-fluoropropyl]-hydroxy-oxophosphanium |
| Standard InChI | InChI=1S/C3H7FNO2P/c4-3(1-5)2-8(6)7/h3H,1-2,5H2/p+1/t3-/m1/s1 |
| Standard InChI Key | WVTGPBOMAQLPCP-GSVOUGTGSA-O |
| Isomeric SMILES | C([C@H](C[P+](=O)O)F)N |
| SMILES | C(C(C[P+](=O)O)F)N |
| Canonical SMILES | C(C(C[P+](=O)O)F)N |
| Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile of Lesogaberan
Structural Characteristics
Lesogaberan hydrochloride (CHClFNOP) is a small molecule with a molecular weight of 176.53 g/mol . Its structure includes a phosphinic acid backbone, which enhances stability and bioavailability compared to earlier GABA-B agonists like baclofen . The compound’s design minimizes central nervous system (CNS) penetration, reducing side effects such as drowsiness and dizziness .
Mechanism of Action
Lesogaberan selectively agonizes GABA-B receptors in the peripheral nervous system, inhibiting transient lower oesophageal sphincter relaxations (TLESRs) . This action reduces reflux episodes by 35% in GERD patients . In NASH, lesogaberan suppresses hepatic stellate cell activation, downregulating profibrotic genes (e.g., collagen1α1, αSMA) and inflammatory markers like TNF-α .
Clinical Development in Gastro-Oesophageal Reflux Disease
Phase IIa and IIb Trials
A phase IIa study (NCT00394472) evaluated lesogaberan (65 mg twice daily) as an add-on to proton pump inhibitors (PPIs) in 232 GERD patients. Lesogaberan achieved a 16% responder rate (vs. 8% placebo, p=0.026), with responders defined as having ≤1 day of moderate-to-severe symptoms weekly .
The subsequent phase IIb trial (NCT01005251) tested higher doses (60–240 mg twice daily) in 661 PPI-partial responders. At 240 mg, 26.2% of patients achieved ≥3 additional symptom-free days weekly versus 17.9% on placebo (p<0.1) . Despite statistical significance, the absolute benefit was modest, with a number needed to treat (NNT) of 12 .
Table 1: Phase IIb GERD Trial Outcomes
| Dose (mg twice daily) | Responder Rate (%) | Placebo-Adjusted Difference (%) |
|---|---|---|
| 60 | 20.9 | +3.0 |
| 120 | 25.6 | +7.7 |
| 180 | 23.5 | +5.6 |
| 240 | 26.2 | +8.3 |
| Placebo | 17.9 | — |
Repositioning for Non-Alcoholic Steatohepatitis
Preclinical Evidence
A 2021 computational repositioning study identified lesogaberan as a candidate for NASH due to its anti-fibrotic properties . In human hepatic stellate cells, lesogaberan reduced collagen1α1 expression by 40% (p<0.01) and αSMA by 32% (p<0.05) . Transcriptomic analysis revealed inhibition of MYC and MAPK/ERK pathways, critical drivers of fibrogenesis .
In Vivo Efficacy
In a murine NASH model, lesogaberan decreased liver collagen content by 55% (p<0.001) and serum ALT by 30% (p<0.05), comparable to obeticholic acid . Histological improvements included reduced steatosis and lobular inflammation .
Table 2: Lesogaberan’s Effects in NASH Models
| Parameter | Lesogaberan Effect | p-value |
|---|---|---|
| Collagen1α1 (mRNA) | -40% | <0.01 |
| αSMA (protein) | -32% | <0.05 |
| Liver collagen content | -55% | <0.001 |
| Serum ALT | -30% | <0.05 |
Exploratory Applications in Chronic Cough
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume